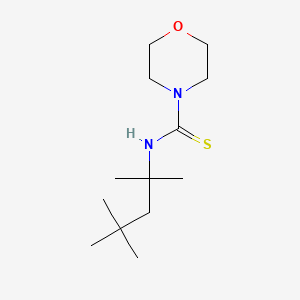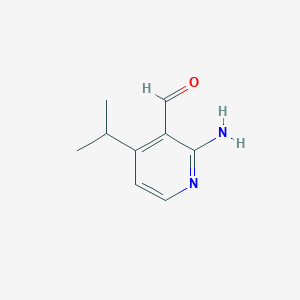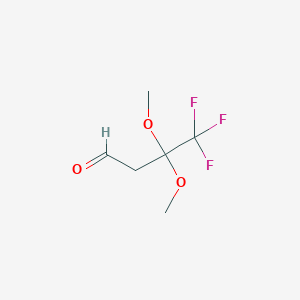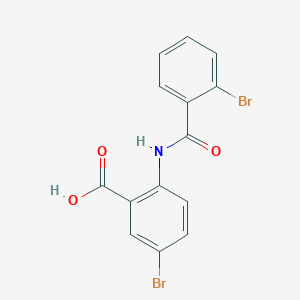
Atracurium; bis(benzenesulfonic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atracurium; bis(benzenesulfonic acid) is a non-depolarizing skeletal muscle relaxant used primarily in anesthesia to facilitate endotracheal intubation and provide muscle relaxation during surgery or mechanical ventilation . This compound is unique due to its intermediate duration of action and its ability to undergo Hofmann elimination, a process that allows it to be broken down in the body independently of liver and kidney function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Atracurium; bis(benzenesulfonic acid) is synthesized through a multi-step process involving the reaction of R-tetrahydropapaverine with pentanediol diacrylate, followed by dissociation and reaction with methyl benzenesulfonate . The final product is obtained through column chromatography resolution to achieve high purity .
Industrial Production Methods
The industrial production of atracurium; bis(benzenesulfonic acid) involves similar synthetic routes but on a larger scale. The process is optimized for high yield, high conversion rate of raw materials, and high product purity . The reaction conditions are carefully controlled to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Atracurium; bis(benzenesulfonic acid) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur trioxide, fuming sulfuric acid, and phosphorus pentoxide . The conditions for these reactions vary but often involve elevated temperatures and specific pH levels to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions include various derivatives of atracurium; bis(benzenesulfonic acid), such as sulfonamides, sulfonyl chlorides, and esters .
Scientific Research Applications
Atracurium; bis(benzenesulfonic acid) has a wide range of scientific research applications, including:
Mechanism of Action
Atracurium; bis(benzenesulfonic acid) exerts its effects by antagonizing the neurotransmitter action of acetylcholine. It binds competitively with cholinergic receptor sites on the motor end-plate, preventing acetylcholine from binding and thus inhibiting muscle contraction . This antagonism is reversible by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .
Comparison with Similar Compounds
Similar Compounds
Cisatracurium besylate: A stereoisomer of atracurium; bis(benzenesulfonic acid) with similar pharmacological properties but a more predictable pharmacokinetic profile.
Vecuronium bromide: Another non-depolarizing neuromuscular blocker with a longer duration of action compared to atracurium; bis(benzenesulfonic acid).
Rocuronium bromide: A non-depolarizing neuromuscular blocker with a rapid onset of action but a shorter duration compared to atracurium; bis(benzenesulfonic acid).
Uniqueness
Atracurium; bis(benzenesulfonic acid) is unique due to its ability to undergo Hofmann elimination, allowing it to be broken down in the body independently of liver and kidney function . This property makes it particularly useful in patients with compromised liver or kidney function .
Properties
Molecular Formula |
C65H84N2O18S2+2 |
|---|---|
Molecular Weight |
1245.5 g/mol |
IUPAC Name |
benzenesulfonic acid;5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C53H72N2O12.2C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;2*7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*1-5H,(H,7,8,9)/q+2;; |
InChI Key |
XXZSQOVSEBAPGS-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl}methylcarbamate](/img/structure/B12446647.png)

![N-[6-methyl-2-(trifluoromethyl)chromen-4-ylidene]hydroxylamine](/img/structure/B12446664.png)
![5-({4-[3-(butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxy-N-methylbenzamide](/img/structure/B12446665.png)

![Tert-butyl 4,10-diazatricyclo[5.2.1.02,6]decane-4-carboxylate;hydrochloride](/img/structure/B12446676.png)


![2-(7-Chlorodifluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12446708.png)
![1-(1-{[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-chlorophenyl]amino}-4,4-dimethyl-1,3-dioxopentan-2-yl)-N-[4-(2-formylhydrazinyl)phenyl]-1H-benzotriazole-4-carboxamide](/img/structure/B12446718.png)
![N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12446722.png)
![2-(1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B12446739.png)

![Octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride](/img/structure/B12446757.png)
